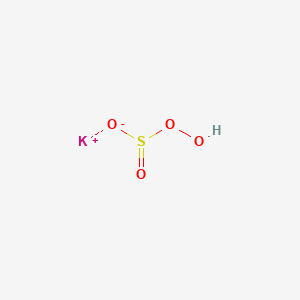
Potassium;hydroxy sulfite
Description
Potassium hydrogen sulfite (KHSO₃), also known as potassium bisulfite, is an inorganic compound synthesized by reacting sulfur dioxide (SO₂) with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction proceeds as follows: $$ \text{K}2\text{CO}3 + \text{SO}2 + \text{H}2\text{O} \rightarrow 2\text{KHSO}3 + \text{CO}2 $$
Further saturation with SO₂ yields potassium metabisulfite (K₂S₂O₅) .
Properties
Molecular Formula |
HKO4S |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
potassium;hydroxy sulfite |
InChI |
InChI=1S/K.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
GZHFEBOLZPYNER-UHFFFAOYSA-M |
Canonical SMILES |
OOS(=O)[O-].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Chemical Formula : KHSO₃
- Molecular Weight : 120.17 g/mol
- Appearance : Colorless to yellowish liquid or hygroscopic crystalline solid .
- Solubility : Highly soluble in water (200 g/L at 20°C) .
- Stability : Decomposes upon heating, releasing SO₂ gas .
Comparison with Similar Sulfite Compounds
Potassium Sulfite (K₂SO₃)
Sodium Sulfite (Na₂SO₃)
Potassium Metabisulfite (K₂S₂O₅)
Ammonium Sulfite ((NH₄)₂SO₃)
Comparative Data Table
| Property | Potassium Hydrogen Sulfite (KHSO₃) | Potassium Sulfite (K₂SO₃) | Sodium Sulfite (Na₂SO₃) | Potassium Metabisulfite (K₂S₂O₅) |
|---|---|---|---|---|
| Formula | KHSO₃ | K₂SO₃ | Na₂SO₃ | K₂S₂O₅ |
| Molecular Weight | 120.17 g/mol | 158.26 g/mol | 126.04 g/mol | 222.32 g/mol |
| Melting Point | Decomposes | >590°C | 500°C (decomp.) | ~190°C (decomp.) |
| Solubility (H₂O) | 200 g/L | 107 g/L | 270 g/L | 450 g/L |
| Primary Use | Food preservation, water treatment | Photographic developer | Oxygen scavenger | Wine preservative |
| Key Reaction | Releases SO₂ on heating | Oxidizes to K₂SO₄ | Oxidizes to Na₂SO₄ | Releases SO₂ in acidic conditions |
| References |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


